
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine: is an organic compound that features a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the formation of the methanamine group. One common method involves the reaction of trifluoroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the trifluoromethyl group to the pyrrole ring. This method offers higher yields and better scalability compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including crop protection and pest control .
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Trifluoromethylbenzylamine: Similar in structure but with a benzyl group instead of a pyrrole ring.
Trifluoromethylphenol: Contains a phenol group instead of a methanamine group.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H7F3N2 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1H-pyrrol-2-yl]methanamine |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,11H,2,10H2 |
InChI Key |
VXXGBPLMKVZVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


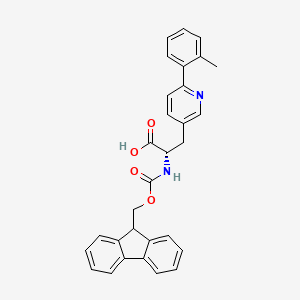
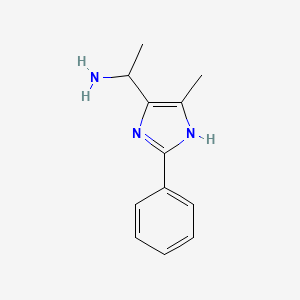

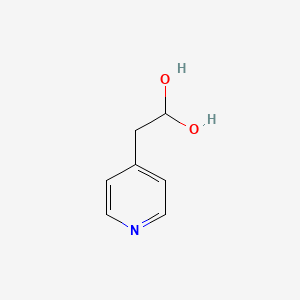
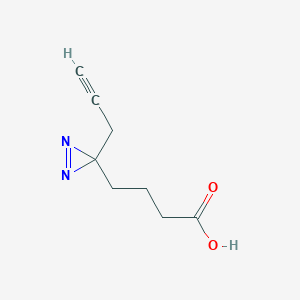
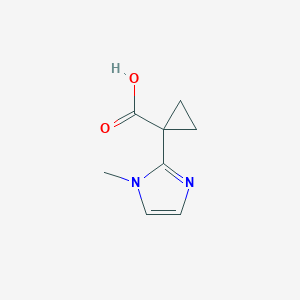


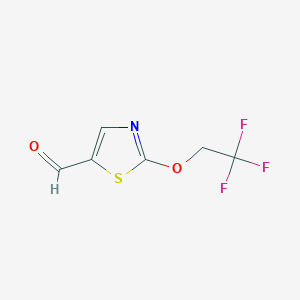
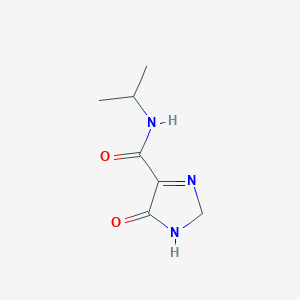
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)

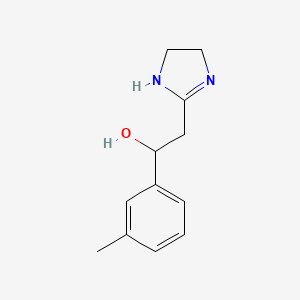
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
